molecular formula C33H34ClNO B14576134 4-Piperidinemethanol, 4-(4-chlorophenyl)-1-(3,3,3-triphenylpropyl)- CAS No. 61532-46-5

4-Piperidinemethanol, 4-(4-chlorophenyl)-1-(3,3,3-triphenylpropyl)-

Cat. No.: B14576134
CAS No.: 61532-46-5
M. Wt: 496.1 g/mol
InChI Key: ONWAYHSQWOFDKH-UHFFFAOYSA-N
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Description

4-Piperidinemethanol, 4-(4-chlorophenyl)-1-(3,3,3-triphenylpropyl)- is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidinemethanol, 4-(4-chlorophenyl)-1-(3,3,3-triphenylpropyl)- typically involves multi-step organic reactions. Common starting materials include piperidine, chlorobenzene, and triphenylpropane derivatives. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: Substitution reactions, particularly nucleophilic substitution, can introduce different substituents into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: In the study of biological pathways and enzyme interactions.

    Medicine: Potential use in the development of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: As a precursor in the manufacture of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Piperidinemethanol, 4-(4-chlorophenyl)-1-(3,3,3-triphenylpropyl)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Piperidinemethanol, 4-(4-fluorophenyl)-1-(3,3,3-triphenylpropyl)-
  • 4-Piperidinemethanol, 4-(4-bromophenyl)-1-(3,3,3-triphenylpropyl)-

Uniqueness

The uniqueness of 4-Piperidinemethanol, 4-(4-chlorophenyl)-1-(3,3,3-triphenylpropyl)- lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, for example, may enhance its binding affinity to certain molecular targets compared to its fluorinated or brominated analogs.

Properties

CAS No.

61532-46-5

Molecular Formula

C33H34ClNO

Molecular Weight

496.1 g/mol

IUPAC Name

[4-(4-chlorophenyl)-1-(3,3,3-triphenylpropyl)piperidin-4-yl]methanol

InChI

InChI=1S/C33H34ClNO/c34-31-18-16-27(17-19-31)32(26-36)20-23-35(24-21-32)25-22-33(28-10-4-1-5-11-28,29-12-6-2-7-13-29)30-14-8-3-9-15-30/h1-19,36H,20-26H2

InChI Key

ONWAYHSQWOFDKH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(CO)C2=CC=C(C=C2)Cl)CCC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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